Diméthylénastron
Vue d'ensemble
Description
PF-514273 est un composé développé par Pfizer, connu pour son rôle d'antagoniste extrêmement sélectif du récepteur cannabinoïde 1 (CB1). Ce composé présente une haute sélectivité, environ 10 000 fois plus sélectif pour CB1 que pour le récepteur cannabinoïde 2 (CB2) étroitement lié . Cette sélectivité rend PF-514273 particulièrement utile pour la recherche scientifique sur ces récepteurs, car de nombreux antagonistes des récepteurs cannabinoïdes couramment utilisés bloquent également le récepteur CB2 dans une certaine mesure .
Applications De Recherche Scientifique
PF-514273 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Chemistry: PF-514273 is used as a tool compound to study the properties and functions of cannabinoid receptors.
Mécanisme D'action
Target of Action
Dimethylenastron is a specific inhibitor of the mitotic kinesin Eg5 . Eg5, also known as kinesin-5 or Kif11, plays a critical role in bipolar spindle assembly during mitosis . This protein is encoded by the KIF-11 gene located at chromosome 10q24.1 .
Mode of Action
Dimethylenastron interacts with Eg5 through allosteric inhibition . This interaction results in the inhibition of the motor domain ATPase of Eg5, which decreases the rate of ADP release . This process disrupts the proper assembly of the mitotic spindle during cell division, leading to cell cycle arrest .
Biochemical Pathways
The inhibition of Eg5 by Dimethylenastron affects the phosphatidylinositol 3-kinase/Akt pathway . This pathway plays a crucial role in cellular processes such as cell growth and survival. The inhibition of Eg5 leads to the up-regulation of heat shock protein 70 (Hsp70) via this pathway .
Result of Action
The inhibition of Eg5 by Dimethylenastron suppresses the migration and invasion of cancer cells, such as those in pancreatic cancer . Proliferation is inhibited when the cancer cells are treated with the drug for 72 hours .
Analyse Biochimique
Biochemical Properties
Dimethylenastron interacts with the mitotic kinesin Eg5, a protein that plays a crucial role in bipolar spindle assembly . It inhibits Eg5 selectively over other kinesin subfamilies from four different organisms . The nature of this interaction is allosteric, meaning that Dimethylenastron binds to a site on Eg5 that is distinct from the active site, leading to a change in the protein’s conformation and activity .
Cellular Effects
Dimethylenastron has been shown to suppress the migratory ability of PANC1 pancreatic cancer cells in a concentration-dependent manner . It also reduces the invasion ability of these cells . It does not have a detectable effect on their proliferation when treated for 24 hours, but their proliferation is inhibited when the cells are treated with the drug for 72 hours .
Molecular Mechanism
Dimethylenastron exerts its effects at the molecular level by allosterically inhibiting the motor domain ATPase of Eg5, thereby decreasing the rate of ADP release . This inhibition leads to the accumulation of cells in the G2/M phase .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of Dimethylenastron in laboratory settings are limited, it has been observed that the suppression of cell migration and invasion occurs after 24 hours of treatment with Dimethylenastron
Metabolic Pathways
Given its role as an inhibitor of the mitotic kinesin Eg5, it is likely involved in pathways related to cell division and proliferation .
Subcellular Localization
Given its role as an inhibitor of the mitotic kinesin Eg5, it is likely localized to areas of the cell where Eg5 is present, such as the mitotic spindle during cell division
Méthodes De Préparation
La synthèse de PF-514273 implique la formation d'une structure bicyclique à base de lactame. Le nom IUPAC de PF-514273 est 2-(2-chlorophényl)-3-(4-chlorophényl)-7-(2,2-difluoropropyl)-6,7-dihydro-2H-pyrazolo[3,4-f][1,4]oxazépine-8(5H)-one . La voie de synthèse implique généralement les étapes suivantes :
Formation du cycle pyrazole : Cela implique la réaction de dérivés d'hydrazine appropriés avec des dicétones.
Cyclisation : L'intermédiaire pyrazole subit une cyclisation pour former le cycle oxazépine-one.
Introduction de substituants : Des groupes chlorophényle et difluoropropyle sont introduits par diverses réactions de substitution.
Les méthodes de production industrielle de PF-514273 ne sont pas largement documentées, mais elles impliqueraient probablement l'optimisation de ces étapes de synthèse afin d'assurer un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
PF-514273 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.
Réduction : Des réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels présents dans le composé.
Substitution : Diverses réactions de substitution peuvent être effectuées pour introduire différents substituants sur les cycles aromatiques.
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et d'aluminium, et divers agents halogénants pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés.
Applications de recherche scientifique
PF-514273 possède plusieurs applications de recherche scientifique, notamment dans les domaines de la chimie, de la biologie et de la médecine :
Chimie : PF-514273 est utilisé comme composé outil pour étudier les propriétés et les fonctions des récepteurs cannabinoïdes.
Mécanisme d'action
PF-514273 exerce ses effets en agissant comme un antagoniste du récepteur CB1. Cela signifie qu'il se lie au récepteur CB1 et bloque son activation par les cannabinoïdes endogènes. Les cibles moléculaires impliquées comprennent le récepteur CB1, qui se trouve principalement dans le système nerveux central et joue un rôle dans la régulation de divers processus physiologiques . En bloquant le récepteur CB1, PF-514273 peut moduler des processus comme l'appétit, la perception de la douleur et l'humeur .
Comparaison Avec Des Composés Similaires
PF-514273 est unique en raison de sa très grande sélectivité pour le récepteur CB1 par rapport au récepteur CB2. Des composés similaires comprennent :
Rimonabant : Un autre antagoniste du récepteur CB1, mais avec moins de sélectivité que PF-514273.
SR141716A : Un antagoniste du récepteur CB1 largement utilisé avec une activité plus large sur d'autres récepteurs.
AM251 : Un antagoniste du récepteur CB1 avec des propriétés pharmacologiques différentes.
La haute sélectivité de PF-514273 le rend particulièrement utile pour les applications de recherche où un ciblage spécifique du récepteur CB1 est requis sans effets hors cible sur le récepteur CB2 .
Propriétés
IUPAC Name |
2-(2-chlorophenyl)-3-(4-chlorophenyl)-7-(2,2-difluoropropyl)-5,6-dihydropyrazolo[3,4-f][1,4]oxazepin-8-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2F2N3O2/c1-21(24,25)12-27-10-11-30-19-17(20(27)29)26-28(16-5-3-2-4-15(16)23)18(19)13-6-8-14(22)9-7-13/h2-9H,10-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJMQJSUOOGOWBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCOC2=C(N(N=C2C1=O)C3=CC=CC=C3Cl)C4=CC=C(C=C4)Cl)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2F2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80462142 | |
Record name | PF-514273 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80462142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
851728-60-4 | |
Record name | 2-(2-Chlorophenyl)-3-(4-chlorophenyl)-7-(2,2-difluoropropyl)-6,7-dihydro-2H-pyrazolo[3,4-f][1,4]oxazepin-8(5H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=851728-60-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | PF-514273 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0851728604 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PF-514273 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80462142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PF-514273 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45FRJ4YGM2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Dimethylenastron exert its antitumor effect?
A1: Dimethylenastron is a potent inhibitor of the mitotic kinesin Eg5, an enzyme crucial for cell division. By binding to Eg5, Dimethylenastron prevents the proper formation of the mitotic spindle, a structure that separates chromosomes during cell division. This disruption leads to mitotic arrest and ultimately results in cell death, primarily in rapidly dividing cells like cancer cells [, ].
Q2: What makes Dimethylenastron more effective than other Eg5 inhibitors?
A2: Dimethylenastron exhibits a significantly decreased ADP release rate from Eg5 compared to other inhibitors. This characteristic contributes to its potent inhibitory activity against Eg5 and subsequent suppression of cancer cell proliferation []. Furthermore, structural studies reveal that Dimethylenastron possesses a superior fit within the allosteric binding site of Eg5 and benefits from the presence of fluorine atoms, enhancing its potency [].
Q3: Are there any specific cancer types where Dimethylenastron shows particular promise?
A3: While research is ongoing, studies highlight the efficacy of Dimethylenastron against human glioblastoma cells [] and its potential in pancreatic cancer treatment. In pancreatic cancer models, Dimethylenastron effectively suppressed cell migration and invasion in vitro, further supporting its potential as a therapeutic agent [].
Q4: Does the stereochemistry of Dimethylenastron affect its activity?
A4: Yes, Dimethylenastron exhibits stereoselectivity in its interaction with Eg5. Research indicates a preferential binding of the S-enantiomer of Dimethylenastron to Eg5 []. This selectivity highlights the importance of chirality in drug design and development.
Q5: Has Dimethylenastron been investigated for potential resistance mechanisms?
A5: While detailed resistance mechanisms for Dimethylenastron are still under investigation, one study suggests that it might overcome susceptibility to P-glycoprotein (Pgp) [], an efflux pump often implicated in multidrug resistance, particularly for tubulin-targeting drugs. This finding suggests a potential advantage of Dimethylenastron over conventional chemotherapeutics.
Q6: Beyond cancer, are there other potential applications for Dimethylenastron?
A6: Research suggests that Dimethylenastron could be explored as an anti-angiogenic agent due to its inhibitory effects on the mitotic kinesins Eg5 and MKLP-2. These proteins are highly expressed in the endothelium, playing a role in blood vessel formation. Inhibiting them could potentially hinder angiogenesis, a process crucial for tumor growth and other diseases [].
Q7: What is the impact of Dimethylenastron on tetraploid cells?
A7: Intriguingly, Dimethylenastron demonstrates a higher efficacy in killing tetraploid tumor cells compared to their diploid counterparts []. This selectivity arises from the distinct response of tetraploid cells to Eg5 inhibition. While diploid cells may undergo mitotic arrest and revert to interphase, tetraploid cells experience a shorter arrest followed by a chaotic cell division (bipolar or tripolar karyokinesis) ultimately leading to apoptosis.
Q8: Have there been any studies evaluating Dimethylenastron in in vivo models?
A8: Yes, research has investigated the efficacy of Dimethylenastron in animal models. For instance, one study utilizing a rabbit model for glaucoma filtration surgery examined the effect of subconjunctival Dimethylenastron administration []. While the study reported that the applied concentrations did not sufficiently improve the surgical outcome, it provided valuable insights into in vivo responses to the drug.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.